2-Methylbutyl isovalerate

Flavor Chemistry Sensory Science Odor Threshold

Choose 2-methylbutyl isovalerate for formulations requiring a distinctive cheesy, earthy, wine-like profile. Unlike isoamyl isovalerate or butyl isovalerate, its 24 ppb odor threshold and 4.0% maximum fragrance usage provide balanced impact without overpowering blends. Natural-identical, FEMA GRAS (No. 3506), JECFA No. 204. Ideal for whiskey, sherry, cheese, and savory snack flavors. ≥98% purity.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 2445-77-4
Cat. No. B1581877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl isovalerate
CAS2445-77-4
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)CC(C)C
InChIInChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3
InChIKeyCYGPPWVXOWCHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl isovalerate (CAS 2445-77-4) Procurement Guide: Properties and Comparator Context


2-Methylbutyl isovalerate (2-methylbutyl 3-methylbutanoate) is a fatty acid ester of the flavor and fragrance chemical class, characterized by a molecular weight of 172.27 g/mol and a boiling point of 191–195 °C . It is commercially available in synthetic and natural grades, with the natural form occurring in peppermint, Scotch spearmint, sherry, and whiskey . As a FEMA GRAS substance (FEMA No. 3506) and a JECFA-approved flavoring (JECFA No. 204), it is primarily employed as a fruity, herbaceous, and wine-like odorant in food and fragrance formulations [1].

2-Methylbutyl isovalerate (CAS 2445-77-4): Why In-Class Esters Are Not Interchangeable


Although structurally related esters such as isoamyl isovalerate (659-70-1) and butyl isovalerate (109-19-3) share the same carboxylic acid moiety and fall within the same flavor and fragrance category, they are not equivalent sensory or functional substitutes. 2-Methylbutyl isovalerate exhibits a distinct odor threshold of 24 ppb —numerically different from isoamyl isovalerate (20 ppb) and butyl isovalerate (12 ppb) [1]—which directly impacts perceived intensity at equal concentrations. Furthermore, maximum recommended usage levels in fragrance concentrates differ significantly (4.0% for the target compound versus 8.0% and 3.0% for the two analogs, respectively) [2][3], reflecting divergent regulatory and practical formulation constraints. These quantitative disparities underscore that simple in-class substitution cannot reliably reproduce a target sensory profile or formulation performance.

2-Methylbutyl isovalerate (CAS 2445-77-4) Quantitative Differentiation Evidence


Odor Threshold Comparison: Lower Potency than Butyl Isovalerate, Slightly Higher than Isoamyl Isovalerate

The orthonasal odor detection threshold for 2-methylbutyl isovalerate is reported as 24 ppb in air . In direct numerical comparison, butyl isovalerate exhibits a lower threshold of 0.012 ppm (12 ppb) [1], indicating it is approximately twice as potent as the target compound. Conversely, isoamyl isovalerate possesses a slightly lower threshold of 20 ppb , making it marginally more potent. This establishes a clear potency gradient among three structurally related esters.

Flavor Chemistry Sensory Science Odor Threshold

Maximum Recommended Fragrance Usage Levels: Intermediate Position Between Common Analogs

Industry-standard fragrance usage recommendations provide a practical benchmark for comparative formulation strength. 2-Methylbutyl isovalerate carries a maximum recommended usage level of 4.0000% in fragrance concentrate [1]. This sits between the 8.0000% maximum recommended for isoamyl isovalerate [2] and the 3.0000% maximum for butyl isovalerate [3]. The intermediate value reflects a distinct regulatory and safety profile that precludes simple one-to-one substitution.

Fragrance Formulation Regulatory Compliance IFRA Standards

Sensory Profile Complexity: Unique Cheesy, Earthy, and Wine-Like Nuances

Organoleptic descriptors for 2-methylbutyl isovalerate consistently include 'cheesy', 'earthy', 'wine-like', and 'herbaceous' notes alongside the expected fruity and apple character . In contrast, isoamyl isovalerate is described primarily as 'fruity, sweet, apple, apricot, mango' without the cheesy/earthy dimension , and butyl isovalerate is characterized as 'apple, pear, sweet pineapple, green peach' [1]. The presence of distinctive savory and fermented nuances in the target compound provides a differentiated sensory signature not replicated by its closest structural analogs.

Organoleptic Characterization Flavor Profiling Sensory Differentiation

Natural Occurrence Profile: Unique Association with Alcoholic Beverage Authenticity

2-Methylbutyl isovalerate is naturally present in sherry and whiskey , a occurrence profile distinct from isoamyl isovalerate, which is more broadly associated with fruits such as apple, banana, and tomato , and butyl isovalerate, which is noted in jackfruit [1]. While both target and comparator are found in peppermint and spearmint oils, the specific association with fermented and distilled alcoholic beverages may confer advantages in the formulation of natural-identical whiskey or sherry flavors where authenticity claims are tied to the presence of specific volatile markers.

Natural Flavoring Authenticity Marker Beverage Chemistry

2-Methylbutyl isovalerate (CAS 2445-77-4) Recommended Application Scenarios Based on Quantitative Evidence


Alcoholic Beverage Flavor Formulations (Whiskey, Sherry, Wine)

The documented natural occurrence of 2-methylbutyl isovalerate in sherry and whiskey , combined with its distinctive wine-like, cheesy, and earthy organoleptic notes , makes it a preferred choice for formulating natural-identical whiskey, sherry, or fermented beverage flavors. Its intermediate odor threshold (24 ppb) allows for perceptible impact without dominating the blend, while the 4% maximum usage level provides adequate formulation headroom for alcoholic beverage applications where usage in the final product may reach 50 ppm [1].

Complex Savory and Dairy Flavor Blends (Cheese, Fermented Products)

Unlike its analog isoamyl isovalerate, which lacks savory character, 2-methylbutyl isovalerate imparts a unique cheesy and earthy note that is valuable in cheese, fermented dairy, and savory snack flavor formulations. Its odor threshold (24 ppb) is moderately higher than butyl isovalerate (12 ppb), reducing the risk of over-powering in complex savory blends where subtle fermented nuances are desired. The compound is approved for use in cheese flavorings under FEMA GRAS [1].

Fragrance Compositions Requiring a Green, Herbaceous, and Fruity Middle Note

In fine fragrance and personal care product formulation, 2-methylbutyl isovalerate serves as a middle note providing a green, herbaceous, and fruity character with a wine-like nuance . Its maximum recommended usage level of 4.0% in fragrance concentrate [1] positions it between the 3.0% limit of butyl isovalerate and the 8.0% limit of isoamyl isovalerate, offering a balanced formulation window for perfumers seeking a compound with sufficient impact but without the higher regulatory constraints of isoamyl isovalerate.

Technical Documentation Hub

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